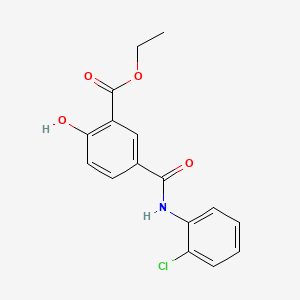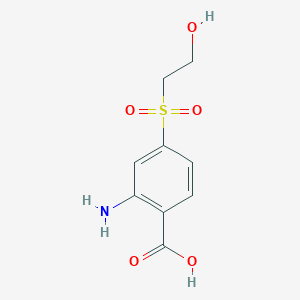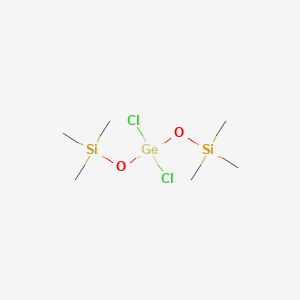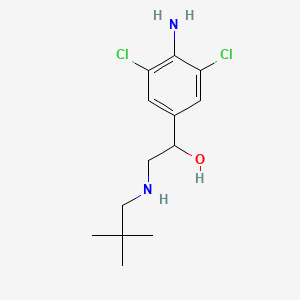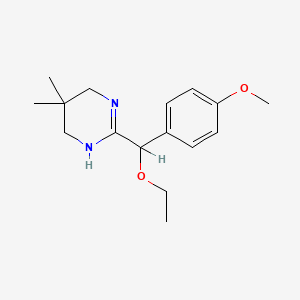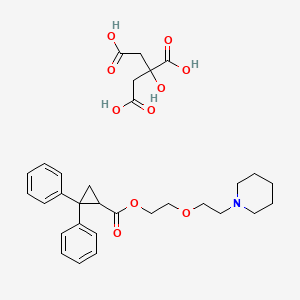![molecular formula C8H12O2 B14675140 1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 35502-46-6](/img/structure/B14675140.png)
1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-7-oxabicyclo[410]heptan-2-one is a bicyclic organic compound with the molecular formula C8H12O2 It is a derivative of oxabicycloheptane, characterized by the presence of an oxygen atom in the bicyclic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one can be synthesized through several methods. One common approach involves the oxidation of cyclohexene using dendritic complexes . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing advanced catalytic systems to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: It can be reduced using specific reagents to yield other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various metal catalysts can be employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a substrate to investigate the substrate specificity of various enzymes.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.
Industry: The compound can be used in the synthesis of other chemicals and materials, contributing to various industrial processes.
Wirkmechanismus
The mechanism by which 1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one include:
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
35502-46-6 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1,6-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C8H12O2/c1-7-5-3-4-6(9)8(7,2)10-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
YOINCJZWDCOINW-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC(=O)C1(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


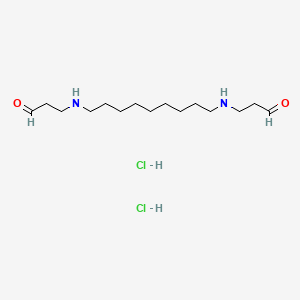

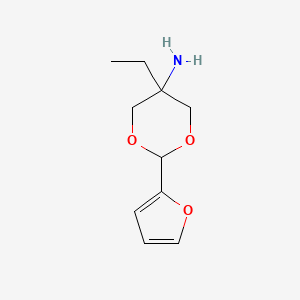
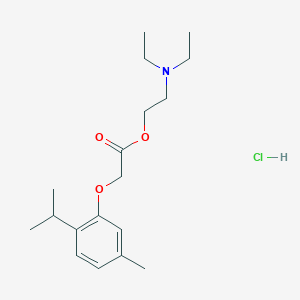

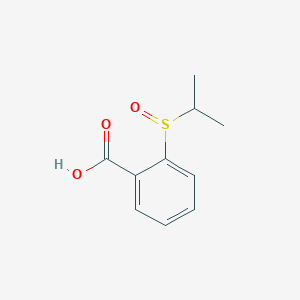
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
